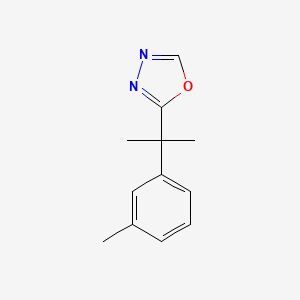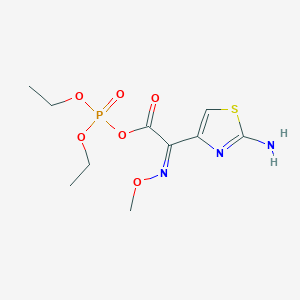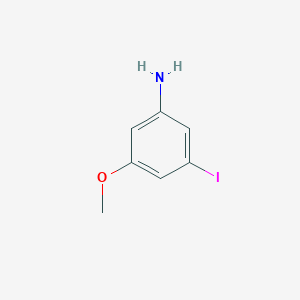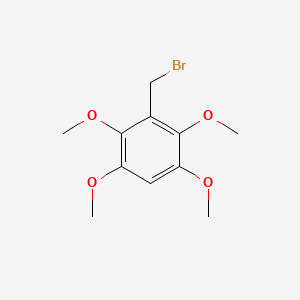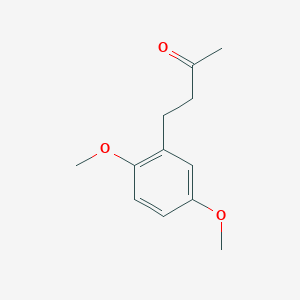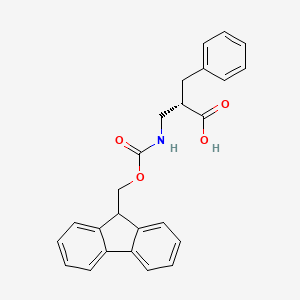
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid
Descripción general
Descripción
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis. The Fmoc group is used to protect the amine group during peptide synthesis and can be removed under basic conditions. The compound also contains a benzyl group and a carboxylic acid group1.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, it’s likely that it could be synthesized through a peptide coupling reaction. The Fmoc-protected amino acid and the benzyl-propanoic acid could be coupled using a peptide coupling reagent like HATU or HBTU2.Molecular Structure Analysis
The compound has a chiral center at the alpha-carbon of the propanoic acid group, which means it can exist in two different enantiomeric forms (S and R). The structure also contains aromatic rings (from the fluorenyl and phenyl groups), an ester linkage (from the Fmoc group), and a carboxylic acid group1.Chemical Reactions Analysis
The compound could undergo various reactions. For example, the Fmoc group could be removed under basic conditions. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents. The compound is likely to have a high molecular weight due to the presence of the large fluorenyl group1.Aplicaciones Científicas De Investigación
Enzyme-activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the chemical , have been utilized as surfactants for carbon nanotubes. These surfactants can be enzymatically activated to create homogeneous aqueous nanotube dispersions under physiological conditions, offering potential for biomedical and nanotechnology applications (Cousins et al., 2009).
Synthesis of Oligomers from Neuraminic Acid Analogues
The compound has been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. This process involves the preparation of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, leading to efficient synthesis of oligomers that may have applications in developing novel therapeutics and understanding biological processes (Gregar & Gervay-Hague, 2004).
Development of Novel Fluorescence Probes
Amino acids protected by fluorenyl-9-methoxycarbonyl groups have been instrumental in the development of novel fluorescence probes for detecting reactive oxygen species (ROS) in biological systems. These probes are used to study the roles of ROS in various diseases and biological processes, contributing to advancements in medical research and diagnostics (Setsukinai et al., 2003).
Peptide Synthesis
The chemical serves as a reversible protecting group for amide bonds in peptides, facilitating the synthesis of peptides with difficult sequences. This application is crucial in the field of peptide synthesis, where the compound aids in overcoming challenges related to peptide bond formation and stability (Johnson et al., 1993).
Solid Phase Peptide Synthesis
Another significant application is in solid-phase peptide synthesis (SPPS), where 9-fluorenylmethoxycarbonyl (Fmoc) amino acids are widely used. The advancements in Fmoc SPPS methodology have enabled the synthesis of biologically active peptides and small proteins, demonstrating the versatility and importance of Fmoc-protected amino acids in bioorganic chemistry (Fields & Noble, 2009).
Safety And Hazards
As with all chemicals, safe handling practices should be followed to minimize risk. The specific safety and hazard information would depend on the properties of the compound1.
Direcciones Futuras
The use of this compound in future research would likely depend on its role in peptide synthesis or other chemical reactions. It could potentially be used to synthesize new peptides or other compounds2.
Please note that this is a general analysis based on the structure of the compound and common chemical principles. For a detailed and accurate analysis, specific experimental data and studies are needed.
Propiedades
IUPAC Name |
(2S)-2-benzyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)18(14-17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMKXKRMTSBQFS-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514195 | |
| Record name | (2S)-2-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid | |
CAS RN |
203854-62-0 | |
| Record name | (2S)-2-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



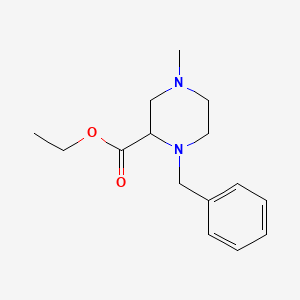

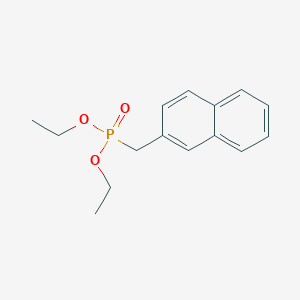
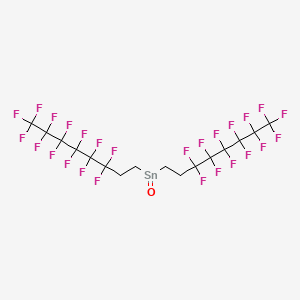
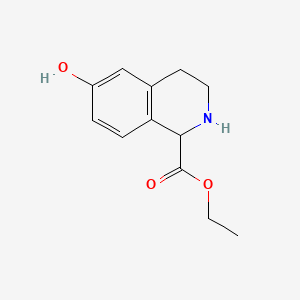
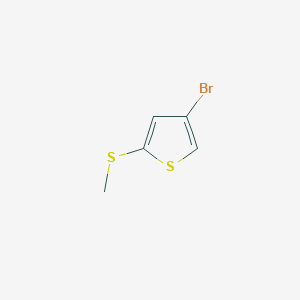
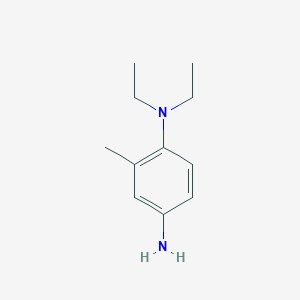
![(1R,3aS,6aR)-rel-2-Benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1611501.png)
